molecular formula C15H11ClN2OS3 B2545764 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895482-80-1

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No. B2545764
CAS RN: 895482-80-1
M. Wt: 366.9
InChI Key: JFYRWFRVILZUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide involves the use of doubly electrophilic building blocks such as 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide. These precursors facilitate the formation of ring annulated thiazolo[3,2-a]pyrimidinone products. The process yields the desired compound by eliminating by-products like aniline or 2-aminobenzothiazole. The synthesis route has been shown to produce acceptable yields and the structure of the reaction products has been confirmed through analytical and spectral studies, including single crystal X-ray data .

Molecular Structure Analysis

The molecular structure of the synthesized compounds, including N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide, has been elucidated using various spectroscopic techniques. The structural confirmation is backed by 1H-NMR, 13C-NMR, and LC-MS/MS spectral data, along with elemental analyses. These methods provide a detailed understanding of the molecular framework and the positioning of various substituents in the compound .

Chemical Reactions Analysis

The chemical reactivity of the title compound has been explored through its interaction with mercapto derivatives. This reaction pathway is crucial for the synthesis of various thiazole derivatives with potential biological activities. The reaction specifics, such as conditions and reagents, are critical for the successful synthesis of these compounds, which are further evaluated for their biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide and related derivatives are inferred from their synthesis and molecular structure. The solubility, melting point, and stability of these compounds can be deduced from their chemical makeup and the interactions between their molecular components. These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent .

Biological Evaluation

The synthesized thiazole derivatives have been subjected to biological evaluation to determine their anticancer activity. Specifically, the compounds were tested against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line to assess their selective cytotoxicity. Among the derivatives, certain compounds demonstrated high selectivity and induced apoptosis in cancer cells, although not as effectively as the standard drug, cisplatin. The IC50 values and apoptosis percentages provide insight into the potential of these compounds as anticancer agents .

Scientific Research Applications

Antitumor Activity

Research has demonstrated the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including those with similar structures to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide, showcasing potential antitumor activity. These compounds were evaluated in vitro against human tumor cell lines derived from neoplastic diseases, with some showing considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Anticancer Agents

Another study focused on the synthesis of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. These compounds, including those structurally related to the query compound, were investigated for their anticancer activity, particularly noting high selectivity and apoptosis induction capability in human lung adenocarcinoma cells (Evren et al., 2019).

Optoelectronic Properties

The optoelectronic properties of thiazole-based polythiophenes, including monomers structurally similar to the query compound, have been explored. These materials were synthesized and characterized for their potential in conducting polymers, revealing insights into optical band gaps and switching times, indicating their utility in electronic applications (Camurlu & Guven, 2015).

Anti-Inflammatory Activity

Compounds with similar structural frameworks have been synthesized and evaluated for anti-inflammatory activity. Certain derivatives showed significant activity, highlighting the potential therapeutic applications of these chemical entities in managing inflammation (Sunder & Maleraju, 2013).

Metabolic Stability Investigations

Studies have also been conducted to explore the metabolic stability of similar compounds, particularly focusing on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Adjustments to the chemical structure, aiming to reduce metabolic deacetylation, have been a key focus, with implications for the development of more stable therapeutic agents (Stec et al., 2011).

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS3/c16-13-7-6-12(22-13)11-8-21-15(17-11)18-14(19)9-20-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYRWFRVILZUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.